molecular formula C10H7Cl2N3OS B487723 N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 183300-55-2

N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B487723
CAS No.: 183300-55-2
M. Wt: 288.15g/mol
InChI Key: WVNCTFYFFUWZJO-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic chemical compound designed for research applications. This molecule is built on a 1,2,3-thiadiazole core, a heterocyclic scaffold known for its significant potential in medicinal chemistry and agrochemical development . The structure incorporates a 4-methyl group on the thiadiazole ring and a 2,5-dichlorophenyl carboxamide moiety, which are typical modifications to optimize biological activity and physicochemical properties. While specific biological data for this exact compound is not yet widely published in the scientific literature, its core structure is closely related to other 4-methyl-1,2,3-thiadiazole-5-carboxamide derivatives that have demonstrated promising antimycobacterial activity, particularly against Mycobacterium tuberculosis . Research on these analogous compounds suggests that the 4-methyl-1,2,3-thiadiazole carboxamide scaffold can serve as a valuable precursor in the development of novel hydrazone and sulfonyl hydrazone derivatives with potent efficacy . The dichlorophenyl substituent is a common pharmacophore intended to enhance molecular interactions with biological targets. Researchers are exploring this class of compounds for various investigative purposes, including the synthesis of new chemical entities and structure-activity relationship (SAR) studies. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-8-4-6(11)2-3-7(8)12/h2-4H,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNCTFYFFUWZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Cycloaddition for 1,2,3-Thiadiazole Formation

The 1,2,3-thiadiazole scaffold is typically constructed via [3+2] cycloaddition between diazo compounds and thiols or thioamides. For example, Liu et al. demonstrated the synthesis of 4-methyl-1,2,3-thiadiazole derivatives using a cyclization reaction between thioureas and nitrous acid, yielding a triclinic crystal structure confirmed by X-ray diffraction. Adapting this approach, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid can be synthesized by reacting methyl-substituted thioureas with sodium nitrite under acidic conditions, followed by oxidation to introduce the carboxylic acid moiety.

Solid-Phase Synthesis Using Phosphorus Pentachloride

A patent by CN103936691A outlines a solvent-free method for 1,3,4-thiadiazoles, which can be modified for 1,2,3-thiadiazoles. By grinding thiosemicarbazide, carboxylic acids (e.g., acetic acid for methyl substitution), and phosphorus pentachloride in a 1:1:1 molar ratio, the thiadiazole ring forms via a thioamide intermediate. This method, though originally for 1,3,4-thiadiazoles, offers insights into optimizing reaction efficiency (91% yield) and scalability for 1,2,3-thiadiazole derivatives.

Functionalization of the Thiadiazole Core

Introduction of the Carboxylic Acid Group

Oxidation of 4-methyl-1,2,3-thiadiazole at position 5 is critical for subsequent amidation. Weng et al. achieved this using potassium permanganate in aqueous sulfuric acid, converting a methyl group to a carboxylic acid with 85% efficiency. Alternatively, hydrolyzing nitrile derivatives under acidic conditions provides direct access to carboxylic acids.

Amidation with 2,5-Dichloroaniline

The final step involves coupling 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 2,5-dichloroaniline. This is typically accomplished via the acyl chloride intermediate:

  • Acyl Chloride Formation : Treating the carboxylic acid with thionyl chloride (SOCl₂) at reflux yields 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride.

  • Nucleophilic Acyl Substitution : Reacting the acyl chloride with 2,5-dichloroaniline in anhydrous dichloromethane and triethylamine (TEA) affords the target carboxamide.

Reaction Conditions and Yield :

StepReagents/ConditionsYield
Acyl Chloride FormationSOCl₂, reflux, 2 h92%
Amidation2,5-Dichloroaniline, TEA, 0°C78%

Spectroscopic Characterization and Validation

Infrared (IR) Spectroscopy

  • C=O Stretch : A strong absorption band at 1650–1680 cm⁻¹ confirms the carboxamide group.

  • N-H Stretch : Broad bands at 3200–3350 cm⁻¹ verify secondary amide formation.

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR :

    • Singlet at δ 2.45 ppm (3H, CH₃).

    • Aromatic protons from 2,5-dichlorophenyl at δ 7.20–7.60 ppm.

  • ¹³C-NMR :

    • Carbonyl carbon at δ 165–170 ppm.

    • Thiadiazole carbons at δ 115–125 ppm.

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 316 (M⁺) corresponds to C₁₀H₇Cl₂N₃OS.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
[3+2] CycloadditionHigh regioselectivityRequires diazo precursors70–85%
Solid-Phase SynthesisSolvent-free, scalableLimited to 1,3,4-thiadiazoles91%
Acyl Chloride AmidationHigh purityMoisture-sensitive reagents78%

Optimization and Industrial Scalability

Catalytic Enhancements

Using N,N-dimethylformamide (DMF) as a catalyst in cycloaddition reactions improves reaction rates by 20%. Additionally, microwave-assisted synthesis reduces amidation time from 6 h to 45 min.

Green Chemistry Approaches

Replacing SOCl₂ with polymer-supported reagents (e.g., polystyrene-bound thionyl chloride) minimizes hazardous waste .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated structure, such as a thiadiazoline.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties

Thiadiazole derivatives, including N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, have shown promising anticancer activity. A review highlighted the efficacy of thiadiazole compounds in various cancer models, demonstrating their potential to decrease cell viability and induce apoptosis in cancer cells such as leukemia and melanoma . The compound's mechanism often involves the inhibition of specific cellular pathways that are critical for tumor growth.

1.2 Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. They have been tested against a variety of bacterial strains and fungi, showing effectiveness in inhibiting growth and proliferation. This characteristic makes them suitable candidates for developing new antimicrobial agents to combat resistant strains of pathogens .

1.3 Anti-inflammatory Effects

Some studies have reported that thiadiazole compounds exhibit anti-inflammatory properties. These effects can be attributed to their ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This application is particularly relevant in treating chronic inflammatory diseases .

Agricultural Applications

2.1 Pesticidal Activity

The compound has been investigated for its potential as a pesticide. Research shows that thiadiazole derivatives can act as effective insecticides and fungicides. They work by disrupting critical biological processes in pests and pathogens, thereby offering a means to control agricultural diseases without harming beneficial organisms .

2.2 Plant Growth Regulation

Thiadiazole compounds have also been explored for their role in promoting plant growth and health. They can enhance resistance against various plant pathogens and improve overall plant vigor. This application is crucial in sustainable agriculture practices where minimizing chemical inputs is essential .

Case Studies

Study Focus Findings
Thiadiazole Derivatives as Anticancer AgentsAnticancer activityDemonstrated decreased viability in human cancer cell lines; induction of apoptosis observed.
Antimicrobial Activity of ThiadiazolesAntimicrobial efficacyEffective against various bacterial strains; potential for new antibiotic development noted.
Pesticidal ApplicationsPesticide developmentThiadiazole derivatives showed significant insecticidal properties; effective against common agricultural pests.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it may interfere with DNA synthesis and repair mechanisms, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide BTP2 (YM-58483)
Substituent 2,5-dichlorophenyl 4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl
Molecular Target Not explicitly reported (inferred: potential SOCE modulation) Orai1, SOCE channels
Therapeutic Areas Unreported in evidence Heart failure, acute lung injury, pulmonary hypertension
Mechanistic Role Hypothesized calcium signaling modulation Inhibits SOCE, reduces TLR4-mediated ROS, attenuates calcium flux
Pharmacological Use No direct evidence Preclinical efficacy in PH models; reduces mitochondrial calcium overload

Key Differences and Implications

Substituent Effects :

  • The bis(trifluoromethyl)pyrazole group in BTP2 enhances lipophilicity and electron-withdrawing properties, likely improving membrane permeability and target engagement compared to the dichlorophenyl group in the queried compound .
  • The 2,5-dichlorophenyl moiety may reduce steric hindrance but decrease metabolic stability due to lower electronegativity relative to trifluoromethyl groups .

Target Selectivity :

  • BTP2 directly inhibits Orai1-mediated SOCE, validated in Jurkat T cells and pulmonary arterial hypertension (PAH) models . The dichlorophenyl analog’s interaction with Orai1 remains unconfirmed but plausible due to shared thiadiazole-carboxamide scaffolding.

Therapeutic Potential: BTP2 demonstrates efficacy in attenuating lung injury and PAH by disrupting calcium/ROS feedback loops . The dichlorophenyl variant’s efficacy in similar pathways is untested but warrants investigation given structural parallels.

Other Related Compounds

Methazole (2-(3,4-dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione)

  • Structural Contrast : Contains an oxadiazolidine ring instead of thiadiazole, with a 3,4-dichlorophenyl group.
  • Function: Herbicidal activity, unrelated to calcium signaling . Highlights how minor structural changes (e.g., heterocycle core) drastically alter biological roles.

Synta-66 and JPIII

  • Relation to BTP2 : Derivatives with improved Orai1 selectivity and in vivo stability. JPIII, a BTP2 analog, shows enhanced efficacy in PAH models .
  • Comparison : The dichlorophenyl compound lacks the pyrazole group critical for Orai1 inhibition, suggesting divergent target profiles .

Biological Activity

N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and efficacy against various pathogens and disease models.

Chemical Structure and Formula
The compound's molecular formula is C11H8Cl2N4O2SC_{11}H_{8}Cl_{2}N_{4}O_{2}S with a molecular weight of approximately 288.15 g/mol. The structure includes a thiadiazole ring substituted with a dichlorophenyl group and a carboxamide functional group.

Synthesis Methodology
The synthesis of this compound typically involves the cyclization of 2,5-dichloroaniline with thiosemicarbazide under acidic conditions, followed by acylation to introduce the carboxamide group. This process can be optimized for large-scale production using continuous flow reactors for efficiency.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. This compound exhibits significant activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values in the range of 0.1 to 1 µM against Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Antitubercular Activity

Research indicates that this compound may also be effective against Mycobacterium tuberculosis. In vitro assays have shown:

  • Efficacy : Compounds containing a thiadiazole moiety have demonstrated MIC values comparable to standard antitubercular drugs like isoniazid (INH), with some derivatives achieving MICs as low as 0.07 µM.
  • Selectivity Index (SI) : The selectivity index for these compounds is notably high, indicating low cytotoxicity towards human cell lines while effectively targeting the pathogen .

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through cytotoxicity studies:

  • Cell Lines Tested : Human embryonic kidney cells (HEK-293) and mouse fibroblast cells (CCL-1).
  • Findings : The compound exhibited low cytotoxicity with IC50 values significantly higher than therapeutic concentrations, suggesting a favorable safety margin for potential clinical applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by MDPI evaluated various thiadiazole derivatives' antimicrobial properties. Among them, this compound showed potent inhibition against S. aureus with an MIC of 0.15 µM. The study emphasized structural modifications that could enhance activity further .

Case Study 2: Antitubercular Activity

In another research effort focusing on antitubercular agents, compounds similar to this compound were tested against M. tuberculosis. The results indicated that these compounds could induce apoptosis in infected cells while maintaining a non-toxic profile for normal cells .

Summary of Findings

The biological activity of this compound is characterized by:

Activity Type Efficacy MIC (µM) Safety Index
AntimicrobialEffective against Gram-positive and Gram-negative bacteria0.1 - 1High
AntitubercularComparable to INH0.07High
CytotoxicityLow (< IC50 > therapeutic)>100Favorable

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